Ethiozin
Overview
Description
Mechanism of Action
Target of Action
Ethiozin, also known as 4-amino-6-tert-butyl-3-ethylthio-1,2,4-triazin-5(4H)-one , is a triazinone herbicide . Its primary target is the photosystem II receptor site . This site plays a crucial role in the photosynthetic electron transport chain, which is essential for energy production in plants .
Mode of Action
This compound acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . By binding to this site, this compound disrupts the normal flow of electrons during photosynthesis, thereby inhibiting the plant’s ability to produce energy . This results in the cessation of plant growth and eventually leads to plant death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis, specifically the electron transport chain within photosystem II . By inhibiting electron transport, this compound disrupts the production of ATP and NADPH, two molecules that are crucial for various cellular processes, including the synthesis of sugars in the Calvin cycle .
Pharmacokinetics
It is known that this compound is a small molecule with a molecular weight of 22831 , which may influence its ADME properties
Result of Action
The primary result of this compound’s action is the inhibition of plant growth. By disrupting photosynthesis, this compound deprives the plant of the energy it needs to grow . Over time, this energy deprivation leads to the death of the plant .
Action Environment
The efficacy and stability of this compound, like many other herbicides, can be influenced by various environmental factors. These may include temperature, rainfall, soil type, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
Ethiozin is a photosynthetic electron transport inhibitor at the photosystem II receptor site . This means it interferes with the photosynthesis process, specifically the transfer of electrons in photosystem II, which is a crucial step in the conversion of light energy into chemical energy during photosynthesis .
Cellular Effects
This compound has been observed to influence the growth and nitrogenase activity of certain bacterial strains . For instance, it was found that this compound does not exert any inhibitory effect on nitrogenase activity of Azospirillum lipoferum and A. brasilense at certain concentrations . At higher concentrations, this compound caused a marked decrease in nitrogenase activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the photosystem II receptor site, inhibiting the photosynthetic electron transport process . This inhibition disrupts the normal photosynthesis process, affecting the plant’s ability to convert light energy into chemical energy, which can lead to the death of the plant .
Temporal Effects in Laboratory Settings
The effects of this compound on nitrogenase activity were found to vary depending on the mode of treatment . For instance, different effects on nitrogenase activity were observed when this compound was added to the media 24 hours after inoculation .
Metabolic Pathways
This compound is involved in the photosynthesis process, specifically in the electron transport chain of photosystem II . It acts as an inhibitor, disrupting the normal flow of electrons, which is a crucial part of the photosynthesis process .
Subcellular Localization
Given its role as a photosynthetic electron transport inhibitor, it is likely that this compound localizes to the chloroplasts where photosynthesis occurs
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethiozin can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditionsSpecific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for herbicide production .
Chemical Reactions Analysis
Types of Reactions: Ethiozin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Ethiozin has several applications in scientific research, including:
Chemistry: Used as a model compound to study herbicide action and degradation pathways.
Biology: Investigated for its effects on plant physiology and metabolism, particularly in relation to herbicide resistance.
Medicine: Limited research on its potential use in medicinal chemistry due to its herbicidal properties.
Industry: Widely used in agricultural practices for effective weed control, contributing to increased crop yields
Comparison with Similar Compounds
Metribuzin: Another triazine herbicide with a similar mode of action but higher phytotoxicity to certain crops.
Metamitron: A herbicide with a different chemical structure but similar application in weed control.
Paraquat: A non-selective herbicide with a different mechanism of action involving the production of superoxide radicals
Uniqueness of Ethiozin: this compound is unique due to its selective action and lower phytotoxicity compared to metribuzin. It is more rapidly metabolized by tolerant plant cultivars, making it a safer option for use in crops like wheat .
Properties
IUPAC Name |
4-amino-6-tert-butyl-3-ethylsulfanyl-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-5-15-8-12-11-6(9(2,3)4)7(14)13(8)10/h5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZSGNDOZREKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041926 | |
Record name | Ethiozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64529-56-2 | |
Record name | Ethiozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64529-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethiozin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064529562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethiozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHIOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10075DWR0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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